Dibenzofuran-3-ol
Description
Contextualization of Dibenzofuran-3-ol within Dibenzofuran (B1670420) Chemistry
This compound belongs to the dibenzofuran family of organic compounds, which are characterized by a core structure of two benzene (B151609) rings fused to a central furan (B31954) ring. This parent compound, dibenzofuran, is a relatively stable, white crystalline solid found naturally in coal tar and as a byproduct of combustion processes like waste incineration and in tobacco smoke. The fundamental dibenzofuran structure is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be modified to interact with a variety of biological targets.
This compound is distinguished by a hydroxyl (-OH) group at the C3 position of the dibenzofuran skeleton. This functional group significantly influences the molecule's chemical properties, such as its solubility, reactivity, and potential for hydrogen bonding, making it a valuable intermediate in the synthesis of more complex molecules. The position of the hydroxyl group is critical, as different isomers (e.g., 2-hydroxydibenzofuran (B1202526), 4-hydroxydibenzofuran) exhibit distinct physical properties and biological activities.
Hydroxylated dibenzofurans, including this compound, are also studied in environmental science as they are metabolites formed during the biodegradation of dibenzofuran by various microorganisms, such as yeasts and bacteria.
| Property | This compound | 2-Hydroxydibenzofuran | Dibenzofuran (Parent Compound) |
| Molecular Formula | C₁₂H₈O₂ | C₁₂H₈O₂ | C₁₂H₈O |
| Molecular Weight | 184.19 g/mol | 184.19 g/mol | 168.19 g/mol |
| CAS Number | 20279-16-7 | 86-77-1 | 132-64-9 |
| Appearance | Solid | White to pale yellow crystalline solid | Colorless crystals / White solid |
| Melting Point | Not specified | 133-135 °C | 80-82 °C |
| Boiling Point | Not specified | 348 °C (at 758 Torr) | 154-155 °C (at 20 mmHg) |
Historical Perspectives on this compound Research Trajectories
The investigation of hydroxylated dibenzofurans has a long history rooted in the foundational work of organic synthesis. One of the seminal reports in this area was published by Henry Gilman and P. R. Van Ess in 1939. sjofsciences.com Their work detailed methods for the synthesis of various dibenzofuran derivatives, including hydroxy and amino derivatives, providing a crucial early pathway for accessing these compounds for further study. sjofsciences.com
Early synthetic strategies often relied on multi-step processes. The Ullmann condensation, a copper-catalyzed reaction, was a classic method for forming the diaryl ether bond, a key step in building the dibenzofuran core, although this was often challenging. Another historical approach is the Pschorr cyclization, which involves the intramolecular substitution of an aromatic ring by a radical generated from a diazonium salt, a method that has been adapted for dibenzofuran synthesis.
The synthesis of this compound specifically was achieved from 3-aminodibenzofuran (B1200821) in early studies. Research trajectories were often driven by the need to confirm the structure of natural products or to create analogues for studying structure-activity relationships. For instance, the degradation of dibenzofuran by microorganisms, leading to the formation of hydroxylated metabolites like this compound, was another avenue of early investigation that helped elucidate biochemical pathways. These historical methods, while effective, often required harsh conditions and have since been largely superseded by more efficient, modern catalytic approaches.
Current Research Landscape and Emerging Trends Pertaining to this compound
Contemporary research on this compound and its derivatives is vibrant and multifaceted, with significant trends in medicinal chemistry, organic synthesis, and materials science.
Medicinal Chemistry and Drug Discovery: The dibenzofuran scaffold is a cornerstone in the development of new therapeutic agents. Recent studies have utilized this compound as a starting material or key intermediate for creating novel compounds with potent biological activity.
Kinase Inhibitors: Derivatives of dibenzofuran are being investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. For example, a series of novel dibenzofuran derivatives were synthesized and showed inhibitory activity against PTP-MEG2, a protein tyrosine phosphatase implicated in various diseases. One compound in this study demonstrated an IC₅₀ value of 320 nM.
Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Dibenzofuran-based compounds have shown promise. A 2022 study reported the synthesis of biphenyl (B1667301) and dibenzofuran derivatives that exhibited potent activity against antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.
Antitubercular Activity: The dibenzofuran nucleus has been incorporated into hybrid molecules, such as 1,2,3-triazoles, to create potent inhibitors of Mycobacterium tuberculosis.
Advanced Organic Synthesis: Modern synthetic chemistry focuses on developing more efficient and selective methods to construct the dibenzofuran core.
Catalytic C-H Activation: Palladium-catalyzed reactions that directly activate C-H bonds to form the C-O or C-C bonds necessary for ring closure are a major area of research. This avoids the need for pre-functionalized starting materials, making syntheses more atom-economical.
One-Pot Reactions: Multi-component reactions (MCRs) are being developed to synthesize complex amidoalkyl dibenzofuranols in a single step from simple precursors, which is highly efficient for creating chemical libraries for drug screening.
Photochemical Synthesis: Photoinduced reactions offer a metal-free alternative for synthesizing dibenzofurans through intramolecular cyclization.
Environmental and Natural Product Chemistry: this compound continues to be relevant in environmental studies as a metabolite of dibenzofuran degradation. It is also found in nature; for example, the natural product Eriobofuran (2,4-dimethoxythis compound) is a derivative found in loquats (Eriobotrya japonica). Other complex dibenzofuranols are isolated from lichens and are explored for their bioactivities.
| Research Area | Focus | Example Finding |
| Medicinal Chemistry | Kinase Inhibition | A dibenzofuran derivative showed an IC₅₀ of 320 nM against PTP-MEG2. |
| Medicinal Chemistry | Antibacterial Agents | A biphenyl derivative (6i) showed an MIC of 3.13 µg/mL against MRSA. |
| Organic Synthesis | Multi-Component Reactions | One-pot synthesis of amidoalkyl dibenzofuranols using PPA-SiO₂ catalyst. |
| Natural Products | Isolation & Bioactivity | Dibenzofuran derivatives isolated from lichens showed antibacterial activity against oral pathogens. |
| Environmental Science | Biodegradation | Sphingomonas sp. strain HH69 degrades 3-hydroxydibenzofuran as a sole carbon and energy source. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQIZPVZGYUGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174128 | |
| Record name | Dibenzofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-16-7 | |
| Record name | 3-Dibenzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzofuran-3-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran-3-ol | |
| Source | EPA DSSTox | |
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| Record name | Dibenzofuran-3-ol | |
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Synthetic Methodologies and Process Optimization for Dibenzofuran 3 Ol
Classical Synthetic Routes to Dibenzofuran-3-ol and Its Precursors
Traditional methods for synthesizing the dibenzofuran (B1670420) core, including this compound, have historically relied on multi-step organic syntheses and various ring-closing strategies.
Multi-step Organic Syntheses
Classical approaches to this compound often involve the construction of precursors that are then cyclized to form the central furan (B31954) ring. A common strategy begins with the synthesis of substituted diaryl ethers or biphenyls. For instance, the synthesis can start from phenols, which undergo a series of reactions, including iodination and O-arylation, to form key intermediates like o-iododiaryl ethers. These precursors are then subjected to cyclization conditions to yield the dibenzofuran scaffold.
Another established multi-step route is the Pschorr reaction, which facilitates the intramolecular substitution of one arene by an aryl radical generated in situ from an aryl diazonium salt. Although effective, this method can require an excess of copper salts and may result in moderate yields. The synthesis of precursors like 2-chloro-2′,4′-dihydroxybiphenyl, which can be cyclized to 2-hydroxydibenzofuran (B1202526) under high temperature and pressure with a base, exemplifies a classical approach requiring specific, often harsh, conditions.
Ring-Closing Reactions and Cyclization Strategies
The formation of the central furan ring is the most widely used approach for synthesizing dibenzofurans. This can be achieved through several distinct ring-closure strategies, primarily involving the formation of a C-C or a C-O bond.
C-C Bond Formation: One of the most studied methods involves the intramolecular cyclization of diphenyl ethers. This can be accomplished through the dehydrogenative coupling of diphenyl ethers using a palladium acetate (B1210297) catalyst under oxygen pressure. The reaction can be influenced by the addition of an inert solvent to favor the formation of dibenzofurans over dimeric byproducts.
C-O Bond Formation: An alternative and significant strategy is the intramolecular O-arylation of 2-arylphenols. researchgate.net This method involves the formation of a C-O bond to close the furan ring. For example, 2-acetoxy-2′-iodobiphenyl can be cyclized to dibenzofuran by simply heating it with aqueous sodium hydroxide. Similarly, the cyclization of 2-halo-2′-hydroxybiphenyls can be achieved under basic conditions, effectively through a nucleophilic substitution. The reaction conditions for this type of cyclization can be harsh, sometimes requiring high temperatures and pressure, although milder conditions are possible if the leaving group is more reactive or the aromatic ring is activated.
A notable classical method is the Feist-Benary furan synthesis, which has been adapted for dibenzofuran synthesis. However, this approach typically yields octahydrodibenzofurans that require a subsequent, often harsh, dehydrogenation step to form the aromatic dibenzofuran system.
Modern and Sustainable Synthetic Approaches to this compound
Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methods for constructing the dibenzofuran framework. These modern approaches often utilize catalysis and adhere to the principles of green chemistry.
Catalytic Synthesis of this compound (e.g., Transition Metal-Catalyzed Coupling Reactions)
Transition metal catalysis has revolutionized the synthesis of dibenzofurans, including this compound, by enabling highly efficient and selective bond formations under milder conditions. researchgate.net Palladium, copper, rhodium, and gold catalysts have all been successfully employed. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are particularly prominent in modern dibenzofuran synthesis. researchgate.net They are used in various strategies, including:
Dehydrogenative Ring Closure: Palladium acetate can catalyze the intramolecular dehydrogenative coupling of diphenyl ethers to form dibenzofurans.
C-H Activation/C-O Cyclization: A practical method involves the palladium(0)/palladium(II)-catalyzed, phenol-directed C-H activation and subsequent C-O cyclization, using air as the oxidant. This approach is tolerant of a wide variety of functional groups. The synthesis of dibenzofuran α-amino acids has been achieved using a palladium(II)-catalyzed C(sp²)-H activation and C-O cyclization.
Cross-Coupling and Cyclization: A one-pot protocol has been developed that involves a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling to construct the dibenzofuran motif from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org Another efficient route involves the reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization.
Copper-Catalyzed Reactions: Copper catalysts are also crucial, particularly in Ullmann-type couplings and other cyclization reactions. For instance, a copper-catalyzed cyclization of cyclic diaryliodonium salts in water has been developed for the synthesis of dibenzofuran derivatives. acs.org
Other Transition Metals: Rhodium and gold catalysts have also found application in the intramolecular cyclization of aryloxybenzenes to form the dibenzofuran skeleton. researchgate.net
Table 1: Comparison of Catalytic Methods for Dibenzofuran Synthesis
| Catalyst System | Precursor Type | Key Transformation | Advantages |
|---|---|---|---|
| Palladium Acetate | Diphenyl Ethers | Dehydrogenative Coupling | Direct C-C bond formation. |
| Pd(0)/Pd(II) with Air | 2-Aryl Phenols | C-H Activation/C-O Cyclization | Uses air as a green oxidant, high functional group tolerance. |
| Pd(PPh₃)₄ / Cu₂O | 6-Diazo-2-cyclohexenones | Cross-Coupling/Ullmann Coupling | One-pot synthesis, high selectivity. organic-chemistry.org |
| Copper(I) Iodide | Cyclic Diaryliodonium Salts | C-O Bond Formation | Can be performed in water. acs.org |
| Rhodium/Gold Catalysts | Aryloxybenzenes | Intramolecular Cyclization | Alternative to palladium catalysis. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to reduce environmental impact. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.
A notable example is the use of alumina (B75360) as a catalyst in a metal-free and solvent-free method for synthesizing dibenzofurans from fluorinated biphenyls. researchgate.net This reaction uses activated γ-Al₂O₃ as both the catalyst and an oxygen source, making it an environmentally friendly approach. researchgate.net Another strategy involves a catalyst-free approach using potassium tert-butoxide as an O²⁻ synthon for the synthesis of benzoannulated oxygen-containing heterocycles from fluorinated oligophenylenes. researchgate.net
The use of air as a terminal oxidant in palladium-catalyzed reactions is another green aspect, avoiding the need for stoichiometric chemical oxidants that generate waste. Furthermore, developing one-pot syntheses, which reduce the number of workup and purification steps, contributes to a greener process by saving solvents and energy. organic-chemistry.org
Biocatalytic Pathways for this compound Production
While the chemical synthesis of dibenzofurans is well-established, biocatalytic methods are an emerging area with the potential for highly selective and sustainable production. The use of enzymes in organic synthesis offers advantages such as mild reaction conditions and high stereoselectivity.
Research has explored the use of enzymes for key bond-forming reactions. For example, squalene-hopene cyclases have been shown to catalyze Friedel-Crafts type alkylations, a fundamental reaction in forming carbon-carbon bonds. While direct biocatalytic synthesis of this compound is not yet widely reported, the degradation of dibenzofuran by microorganisms like Agrobacterium sp. PH-08 has been studied, indicating the existence of enzymes capable of metabolizing this ring system. These enzymatic pathways could potentially be harnessed and engineered for synthetic purposes in the future. The development of biocatalytic cascades, where multiple enzymatic steps are combined in a single pot, offers a promising avenue for the efficient and environmentally friendly synthesis of complex molecules like dibenzofuran derivatives.
Chemo- and Regioselective Functionalization Strategies for this compound Scaffold
The functionalization of the this compound scaffold is governed by the interplay between the inherent reactivity of the dibenzofuran ring system and the directing effects of the hydroxyl group. The dibenzofuran nucleus is an electron-rich aromatic system, generally susceptible to electrophilic attack. The reactivity order for electrophilic substitution on the unsubstituted dibenzofuran ring has been reported as 3 > 2 > 1 > 4. However, the presence of the strongly activating hydroxyl group at the 3-position fundamentally alters this reactivity, primarily directing incoming electrophiles to the positions ortho to it, namely C-2 and C-4. The development of chemo- and regioselective strategies is crucial for synthesizing specific derivatives and avoiding the formation of product mixtures.
Electrophilic Aromatic Substitution:
Electrophilic substitution is a primary method for introducing new functional groups to the this compound core. The outcome of these reactions is highly dependent on the reagents and conditions employed.
Nitration: The introduction of a nitro group (—NO2) is a key transformation, as the nitro group can be further converted into other functionalities, such as amines. Direct nitration of unsubstituted dibenzofuran often results in a mixture of 2- and 3-nitro isomers. For this compound, the hydroxyl group's directing effect makes positions 2 and 4 the most probable sites for nitration. The reaction typically employs nitrating agents like a mixture of nitric acid and sulfuric acid. The precise ratio of 2-nitro vs. 4-nitro isomers can be influenced by steric hindrance and the specific reaction conditions.
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) provides a handle for subsequent cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can be used for bromination. As with nitration, the substitution is expected to occur selectively at the C-2 and C-4 positions.
Acylation: Friedel-Crafts acylation or the Fries rearrangement of an ester precursor (e.g., dibenzofuran-3-yl acetate) can introduce acyl groups. Studies on the related dibenzofuran-2-ol have shown that reaction conditions can significantly influence regioselectivity, sometimes favoring positions that are not predicted by simple resonance arguments due to steric effects or the formation of complex intermediates with the Lewis acid catalyst. uminho.pt This highlights the potential to control the site of functionalization by carefully tuning the reaction parameters.
Other Functionalization Reactions:
Grignard Reactions: Grignard reagents offer a powerful method for forming new carbon-carbon bonds. A halogenated this compound derivative (e.g., 2-bromo- or 4-bromo-dibenzofuran-3-ol) could be converted into a Grignard reagent (after protecting the acidic hydroxyl group). This organomagnesium halide could then react with various electrophiles, such as aldehydes or ketones, to introduce a wide range of substituents.
Oxidative Coupling: The phenolic nature of this compound makes it susceptible to oxidation. Under controlled conditions, oxidative cross-coupling reactions with other phenols or electron-rich aromatics could be achieved, potentially catalyzed by metal complexes to yield complex biphenyl (B1667301) or biaryl ether structures.
The table below summarizes potential functionalization strategies for the this compound scaffold.
| Reaction Type | Reagents/Catalyst | Target Position(s) | Product Type | Reference |
| Nitration | HNO₃/H₂SO₄ | 2 and 4 | Nitro-dibenzofuran-3-ol | |
| Bromination | N-Bromosuccinimide (NBS) | 2 and 4 | Bromo-dibenzofuran-3-ol | |
| Acylation | Acyl chloride/AlCl₃ | 2 and/or 4 | Acyl-dibenzofuran-3-ol | uminho.pt |
| Grignard Coupling | Mg, then Electrophile | Site of prior halogenation | Alkyl/Aryl-substituted derivative |
Process Intensification and Scale-Up Considerations for this compound Synthesis
Moving from laboratory-scale synthesis to industrial production of this compound and its derivatives requires significant process optimization. Process intensification (PI) offers a framework for developing manufacturing processes that are smaller, safer, more energy-efficient, and less expensive. Key PI strategies applicable to this compound synthesis include the adoption of continuous flow chemistry and the use of alternative energy sources.
Continuous Flow Chemistry:
Continuous flow processing, where reagents are continuously pumped through a network of tubes or microreactors, offers substantial advantages over traditional batch production for many of the reactions involved in dibenzofuran synthesis.
Enhanced Safety: Many functionalization reactions, such as nitration, are highly exothermic and can be hazardous on a large scale in batch reactors. Flow reactors have a very high surface-area-to-volume ratio, allowing for superior heat exchange and precise temperature control, which drastically reduces the risk of thermal runaways.
Improved Efficiency and Selectivity: The precise control over reaction time, temperature, and stoichiometry in a flow system can lead to higher yields and improved regioselectivity, minimizing the formation of unwanted byproducts.
Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more predictable than redesigning large-scale batch reactors. This allows for flexible production from milligrams to kilograms or even tons.
Automation: Flow systems are well-suited for automation, integrating synthesis, work-up, and analysis into a seamless operation. Some modern approaches even use artificial intelligence to accelerate process development and control production facilities.
Alternative Energy Sources:
The use of non-conventional energy sources can intensify chemical processes by dramatically reducing reaction times and improving energy efficiency.
Microwave (MW) and Ultrasound (US): Both MW and US irradiation can accelerate reaction rates for various organic syntheses. For instance, ultrasound has been shown to enhance mass transfer and shorten reaction times for oxidations and catalytic coupling reactions. Applying these technologies could potentially speed up the cyclization steps to form the dibenzofuran core or subsequent functionalization reactions.
Plasma-Assisted Synthesis: Plasma reactors represent an emerging PI technology that can activate substrates in unique ways, potentially enabling novel reaction pathways or improving the performance of catalytic processes.
The following table compares conventional batch processing with continuous flow manufacturing for the synthesis of complex organic molecules like this compound.
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
| Safety | Higher risk for exothermic/hazardous reactions due to poor heat transfer. | Excellent heat transfer and small reactor volumes greatly improve safety. | |
| Scalability | Complex; often requires complete redesign of equipment. | Simpler; achieved by extending run time or numbering-up reactors. | |
| Process Control | Less precise; potential for temperature/concentration gradients. | Precise control over residence time, temperature, and mixing. | |
| Efficiency & Yield | Can be lower due to side reactions and less optimal conditions. | Often higher yields and selectivity due to superior process control. | |
| Footprint | Large reactors and associated infrastructure require significant space. | Compact, modular systems lead to a significantly smaller plant footprint. |
By leveraging chemo- and regioselective functionalization techniques and embracing process intensification strategies like continuous flow chemistry, the synthesis of specific this compound derivatives can be achieved with high precision, safety, and efficiency for both research and industrial applications.
Advanced Chemical Transformations and Functionalization of the Dibenzofuran 3 Ol Scaffold
Electrophilic Aromatic Substitution Reactions of Dibenzofuran-3-ol
The dibenzofuran (B1670420) ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. Consequently, electrophilic attack is directed to the positions ortho and para to the hydroxyl group.
Research has shown that the nitration of 3-hydroxydibenzofuran preferentially occurs at the 2-position. This regioselectivity is dictated by the strong directing effect of the hydroxyl group. Similarly, other electrophilic substitutions, such as halogenation and Friedel-Crafts reactions, are expected to show analogous regioselectivity, favoring substitution at the C2 and C4 positions. For instance, the bromination of dibenzo[b,d]furan-3-ol can be achieved using N-bromosuccinimide (NBS).
In a related example, the hydroxyl group in 3-chlorodibenzo[b,d]furan-4-ol (B15276546) strongly activates the aromatic ring, directing electrophiles to the ortho and para positions. Nitration of this derivative with a mixture of nitric acid and sulfuric acid at 0°C results in substitution at the 6-position, yielding 3-chloro-6-nitrodibenzo[b,d]furan-4-ol.
Nucleophilic Aromatic Substitution Reactions of this compound Derivatives
Nucleophilic aromatic substitution (SNAAr) on the dibenzofuran scaffold is generally challenging and often requires activated substrates, such as those bearing strong electron-withdrawing groups or a leaving group at a suitable position. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate.
For derivatives of this compound, the introduction of a good leaving group, such as a halogen, at a position activated by an electron-withdrawing group facilitates nucleophilic substitution. For example, a chloro or bromo substituent at the C2 or C4 position would be susceptible to displacement by various nucleophiles. While direct nucleophilic substitution on this compound itself is not common, its derivatives can be synthetically manipulated to undergo such reactions. For instance, conversion of the hydroxyl group to a triflate (OTf) would generate a potent leaving group, enabling nucleophilic substitution at the C3 position.
A study on the synthesis of benzofuropyridines and dibenzofurans utilized an intramolecular nucleophilic aromatic substitution as a key step. This involved the displacement of a fluoride (B91410) ion by an in-situ generated phenoxide, demonstrating the feasibility of C-O bond formation via SNAAr in the synthesis of fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of dibenzofuran scaffolds.
Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. To utilize this compound in a Suzuki-Miyaura coupling, it first needs to be converted into a derivative bearing a suitable leaving group, typically a bromide, iodide, or triflate. The hydroxyl group can be readily converted to a triflate ester, which is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Alternatively, the this compound can be halogenated, for instance at the 2- or 4-position, to provide a handle for Suzuki-Miyaura coupling. A study on the synthesis of substituted dibenzofurans employed a Suzuki-Miyaura cross-coupling reaction between 2-chlorophenylboronic acid and substituted o-bromophenols to construct the biphenyl (B1667301) framework prior to cyclization.
Heck and Sonogashira Coupling of this compound Derivatives
The Heck reaction, the coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, are also highly valuable for the functionalization of this compound derivatives. As with the Suzuki-Miyaura coupling, the hydroxyl group of this compound must first be converted to a halide or triflate.
The Sonogashira reaction has been used in the synthesis of various benzofuran (B130515) and dibenzofuran derivatives. For example, a key step in the synthesis of certain natural products involved the Sonogashira coupling of an iodophenol derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This strategy could be readily adapted to this compound derivatives.
Buchwald-Hartwig Amination of this compound Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines. This reaction is particularly useful for introducing nitrogen-containing functional groups onto the dibenzofuran scaffold, which is a common feature in many pharmacologically active molecules.
To perform a Buchwald-Hartwig amination on this compound, the molecule must first be functionalized with a leaving group. Conversion of the hydroxyl group to a triflate or halogenation at one of the aromatic positions provides the necessary electrophilic partner for the coupling. The reaction is typically carried out using a palladium catalyst with a specialized phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups, and a base. This methodology allows for the coupling of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles.
O-Alkylation and O-Acylation Reactions of the Hydroxyl Group in this compound
The phenolic hydroxyl group of this compound is a prime site for functionalization through O-alkylation and O-acylation reactions. These transformations are fundamental in synthetic organic chemistry and are widely used to modify the properties of the parent molecule.
O-alkylation is typically achieved by treating the phenoxide, generated by reacting this compound with a base such as sodium hydride or potassium carbonate, with an alkyl halide. For instance, the O-alkylation of phenolic compounds with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine has been reported as a method to introduce aminopropoxy side chains.
O-acylation involves the reaction of this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine. For example, the acetylation of 3-iodophenol (B1680319) has been readily achieved using acetic anhydride in pyridine. This reaction proceeds efficiently to afford the corresponding phenyl acetate (B1210297) derivative. These reactions provide access to a wide array of ethers and esters, which can serve as protecting groups or introduce new functionalities for further synthetic elaborations or to modulate biological activity.
Direct C-H Functionalization Strategies for the this compound Core
Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. For the this compound scaffold, the phenolic hydroxyl group is a key controller of reactivity, primarily directing electrophilic aromatic substitutions and transition-metal-catalyzed C-H activations to specific positions on the aromatic rings.
The hydroxyl group is a strong activating, ortho, para-directing group. Therefore, in the context of the this compound molecule, C-H functionalization is strongly favored at the C2, C4, and C1 positions. The C4 position is particularly activated due to being ortho to the hydroxyl group. The C2 position is also ortho to the hydroxyl group, and the C1 position is para. The inherent reactivity of the dibenzofuran ring system and the directing effect of the furan (B31954) oxygen must also be considered, but the influence of the hydroxyl group is typically dominant.
Transition metal-catalyzed reactions have been extensively developed for the C-H functionalization of phenols and related aromatic compounds. researchgate.net These strategies often employ catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), ruthenium (Ru), or copper (Cu) to achieve high efficiency and regioselectivity. researchgate.net
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-H olefination, arylation, and carbonylation. For this compound, a removable directing group might be attached to the phenolic oxygen to steer the palladium catalyst exclusively to the ortho positions (C2 and C4), preventing O-functionalization side reactions. However, direct functionalization is also possible. For instance, phenol-directed C-H activation has been used to synthesize substituted dibenzofurans. researchgate.net
Rhodium- and Iridium-Catalyzed Reactions: Rh(III) and Ir(III) catalysts are effective for C-H activation and subsequent annulation or alkenylation reactions. The hydroxyl group can coordinate to the metal center, facilitating cyclometalation and directing the functionalization to the ortho positions.
Copper- and Iron-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for C-H amination, etherification, and hydroxylation. researchgate.net Iron-catalyzed reactions have also been developed for C-H functionalization, providing an environmentally benign option. For example, copper-catalyzed regioselective amination of phenol (B47542) derivatives has been achieved using a bidentate directing group. researchgate.net
The table below summarizes potential C-H functionalization reactions applicable to the this compound core, based on established methods for phenols and dibenzofurans.
| Reaction Type |
This table presents predicted outcomes based on known reactivity patterns for phenolic compounds.
Derivatization for Combinatorial Library Synthesis Based on this compound
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse, yet related, compounds for high-throughput screening, particularly in drug discovery. The this compound scaffold is an excellent starting point for building such libraries due to its rigid structure and multiple points for diversification. scielo.br A library based on this core can explore the structure-activity relationships (SAR) of dibenzofuran derivatives as potential therapeutic agents, such as kinase inhibitors.
The synthetic strategy for a this compound-based library would involve the systematic modification of its key reactive sites:
The Phenolic Hydroxyl Group (Position 3): This group is readily derivatized through reactions like etherification, esterification, or conversion to a sulfonate ester. A diverse set of building blocks (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) can be used in parallel synthesis to introduce a wide range of functionalities.
The Activated Aromatic C-H Bonds (Positions C1, C2, C4): As discussed in the previous section, these positions are amenable to direct functionalization. Using various coupling partners in C-H activation reactions can introduce diverse aryl, alkyl, or vinyl groups.
Other Aromatic C-H Bonds: While less reactive, positions such as C6, C7, C8, and C9 can be functionalized, often after initial derivatization or by using more forceful conditions or specific directing group strategies to overcome the primary directing effects of the hydroxyl group.
A typical combinatorial approach would involve a multi-step sequence where the scaffold is sequentially functionalized. For example, the hydroxyl group could first be protected or derivatized, followed by a regioselective C-H functionalization at one of the activated positions. The protecting group could then be removed and the hydroxyl group derivatized again, or a second, different C-H functionalization could be performed.
The table below outlines a potential diversification strategy for generating a combinatorial library from this compound.
| Diversification Point |
By combining different building blocks at each diversification point in a parallel or split-and-pool synthesis fashion, a vast library of unique this compound derivatives can be generated efficiently. Subsequent screening of this library can lead to the identification of novel compounds with significant biological activity.
Mechanistic Insights into the Reactivity of Dibenzofuran 3 Ol and Its Derivatives
Reaction Kinetics and Thermodynamic Analysis of Dibenzofuran-3-ol Transformations
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, insights can be drawn from related systems and general principles of organic chemistry. The hydroxyl group at the 3-position activates the aromatic ring system towards electrophilic substitution and influences the acidity of the phenolic proton.
Transformations involving this compound, such as etherification, esterification, and electrophilic aromatic substitution, are expected to follow established kinetic models. For instance, the rate of O-alkylation would likely follow second-order kinetics, being dependent on the concentrations of both this compound and the alkylating agent.
A study on the catalytic fast pyrolysis of lignin (B12514952) identified this compound as a product, suggesting its formation is thermodynamically favorable under high-temperature conditions. Further research is required to establish precise rate constants and thermodynamic parameters for specific reactions of this compound.
Role of Substituent Effects on this compound Reactivity
The reactivity of the this compound scaffold is profoundly influenced by the nature and position of other substituents on the aromatic rings. The hydroxyl group itself is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions (positions 2, 4, and 1).
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, when present on the dibenzofuran (B1670420) ring system, would further enhance the nucleophilicity of the aromatic rings, accelerating the rate of electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would deactivate the ring system towards electrophilic attack and increase the acidity of the phenolic hydroxyl group.
The synthesis of a heptacyclic compound possessing a thioxanthone skeleton fused with two benzofuran (B130515) rings was achieved from a derivative of this compound. This complex synthesis highlights how the inherent reactivity of the this compound core can be harnessed and directed by appropriate functionalization.
A study on the synthesis of thioxanthones from various o-silylaryl triflates demonstrated that the regioselectivity of the reaction is significantly influenced by the electronic nature of the substituents on the aryne precursors. While not directly involving this compound in all examples, the principles of substituent effects on aryne reactivity are applicable to its derivatives.
Investigation of Reaction Intermediates in this compound Chemistry
The reactions of this compound can proceed through various transient species, the nature of which depends on the reaction conditions.
In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The attack of an electrophile on the electron-rich aromatic ring of this compound leads to the formation of this intermediate, which then loses a proton to restore aromaticity.
In nucleophilic reactions , particularly those involving the hydroxyl group, the formation of a phenoxide ion is a common first step. This is achieved by deprotonation with a suitable base. The resulting phenoxide is a potent nucleophile that can participate in Williamson ether synthesis or ester formation.
Radical intermediates can also be involved in certain transformations. For instance, oxidation reactions may proceed via a phenoxy radical. The photochemistry of related grisadienediones, which can rearrange to form dibenzofuranols, is proposed to involve dienylketene intermediates formed through radical ring-opening.
The synthesis of thioxanthones from o-silylaryl triflates and thioureas involves the generation of highly reactive aryne intermediates . A derivative of this compound was used to generate a dibenzofuran-type aryne, which then underwent a double insertion reaction.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Application of Multi-dimensional NMR Spectroscopy for Complex Dibenzofuran-3-ol Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules, including derivatives of this compound. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) techniques are essential for assembling the complete molecular architecture, especially for derivatives with multiple substituents where spectral overlap is common.
Key 2D NMR experiments used in the analysis of dibenzofuran (B1670420) derivatives include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing direct C-H bond information. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons, typically over two to four bonds (H-C-C, H-C-C-C). This is crucial for connecting different spin systems and positioning substituents, such as hydroxyl or alkyl groups, on the dibenzofuran skeleton. researchgate.net For instance, the position of a methoxy (B1213986) group on a dibenzofuran nucleus can be definitively established by observing the HMBC correlation between the methoxy protons and the aromatic carbon to which the group is attached. researchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, usually on adjacent carbons (H-C-C-H), helping to map out the proton spin systems within the aromatic rings. researchgate.netprinceton.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations that are critical for determining stereochemistry and the spatial arrangement of substituents. researchgate.net
In research, these techniques are used in concert to piece together the structure of novel dibenzofuran derivatives isolated from natural sources or synthesized in the laboratory. researchgate.net For example, the structure of penizofuran A, a dibenzofuran derivative, was established using key HMBC and NOESY correlations to determine the precise locations of its methyl, methoxy, and hydroxyl groups. researchgate.net
| Experiment | Correlating Nuclei | Information Yielded | Example Application |
|---|---|---|---|
| HSQC | ¹H ↔ ¹³C (¹JCH) | Direct one-bond C-H connections. | Assigning a specific proton signal to its directly bonded carbon atom in the aromatic ring. |
| HMBC | ¹H ↔ ¹³C (2,3JCH) | Connectivity across multiple bonds. | Confirming the position of the hydroxyl group at C-3 by observing a correlation from H-4 to the C-3 carbon. |
| COSY | ¹H ↔ ¹H (³JHH) | Proton-proton coupling networks. | Identifying adjacent protons (e.g., H-1 and H-2) on the same benzene (B151609) ring. |
| NOESY | ¹H ↔ ¹H (Through-space) | Spatial proximity of protons. | Confirming the position of a substituent adjacent to the hydroxyl group by observing a spatial correlation between the substituent's protons and H-2 or H-4. |
High-Resolution Mass Spectrometry for Elucidating this compound Metabolites and Degradants
High-Resolution Mass Spectrometry (HRMS), often coupled with gas chromatography (HRGC-HRMS), is the definitive analytical method for the identification and quantification of this compound metabolites and environmental degradants. pops.int These compounds are often present at trace levels in complex matrices, and HRMS provides the necessary sensitivity and specificity for their detection.
The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for the detected ion, which is a critical step in identifying unknown metabolites or degradation products for which no reference standards exist.
Research on the environmental fate of dibenzofurans has utilized HRGC-HRMS to identify various degradation products, including hydroxylated and polychlorinated derivatives. For example, in studies of polychlorinated dibenzofurans (PCDFs), HRMS is used to analyze for metabolites such as hydroxy- and dihydroxybiphenyls. Similarly, the hydrodeoxygenation of dibenzofuran can produce intermediates like tetrahydrodibenzofuran (THDBF) and hexahydrodibenzofuran (HHDBF), which can be identified through their precise mass. rsc.org
| Adduct Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₂H₉O₂⁺ | 185.05971 |
| [M+Na]⁺ | C₁₂H₈O₂Na⁺ | 207.04165 |
| [M-H]⁻ | C₁₂H₇O₂⁻ | 183.04515 |
Data sourced from PubChem.
| Modification Type | Example Product Class | Significance | Relevant Technique |
|---|---|---|---|
| Hydroxylation | Dihydroxydibenzofuran | Common metabolic pathway for aromatic compounds. | HRGC-HRMS |
| Dechlorination/Reduction | Tetrahydrodibenzofuran | Product of hydrodeoxygenation or environmental degradation. rsc.org | HRGC-HRMS |
| Ring Cleavage | Hydroxylated Biphenyls | Represents further degradation of the core structure. | HRGC-HRMS |
| Conjugation | Glucuronide or Sulfate (B86663) conjugates | Phase II metabolic products in biological systems. | LC-HRMS |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions of this compound
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure, functional groups, and intermolecular forces of this compound. These techniques are complementary, as molecular vibrations can be active in IR, Raman, both, or neither, depending on the change in dipole moment and polarizability, respectively.
For this compound, FT-IR and Raman spectra are characterized by vibrational modes associated with the fused aromatic ring system and the hydroxyl (-OH) group. Theoretical studies using density functional theory (DFT) have been shown to accurately predict the vibrational frequencies of the parent dibenzofuran molecule, providing a solid foundation for interpreting experimental spectra. The rigid, planar structure of the dibenzofuran core leads to well-defined vibrational bands.
A key application of vibrational spectroscopy in the study of this compound is the analysis of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. The position and shape of the O-H stretching band in the IR spectrum (typically ~3200-3600 cm⁻¹) are highly sensitive to its environment. A broad band at lower wavenumbers suggests strong intermolecular hydrogen bonding in the solid state or in concentrated solutions, while a sharp band at higher wavenumbers is indicative of a "free" (non-hydrogen-bonded) hydroxyl group, as seen in dilute solutions in non-polar solvents. This allows for the conformational analysis and study of how the molecule interacts with solvents or other molecules in co-crystals.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity | Structural Information |
|---|---|---|---|
| O-H Stretch (H-bonded) | ~3200-3550 | Strong in IR | Indicates intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | Medium in IR, Strong in Raman | Confirms the presence of the aromatic rings. |
| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong in IR & Raman | Characteristic of the fused aromatic skeleton. |
| C-O Stretch (Phenolic) | ~1200-1260 | Strong in IR | Relates to the bond between the aromatic ring and the hydroxyl group. |
| C-O-C Asymmetric Stretch (Furan ring) | ~1280 | Strong in IR | Characteristic of the ether linkage in the dibenzofuran core. |
X-ray Crystallography of this compound and Its Co-Crystals for Structural Elucidation
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This information is crucial for understanding the planarity, conformation, and non-covalent interactions, such as π-π stacking, that govern the solid-state properties of this compound and its derivatives.
While the specific crystal structure of this compound is not widely published, analyses of closely related derivatives provide significant insight. For example, the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan reveals a nearly planar dibenzofuran ring system. iucr.org In the crystal, molecules arrange in a head-to-head and tail-to-tail fashion, facilitating hydrophobic interactions between the alkyl chains and π-π stacking between the dibenzofuran rings of adjacent molecules. iucr.org The nearest intermolecular π-π stacking contact was measured at 3.3731 Å, a typical distance for such interactions. iucr.org
Analysis of another derivative, 4,6-diformylbenzofuranbis(2,6-diisopropylanil), provided detailed bond lengths and angles for the dibenzofuran core, further confirming the geometry of this heterocyclic system. The formation of co-crystals of this compound with other molecules would allow for the study of specific hydrogen bonding patterns and other intermolecular forces, which can be precisely mapped using this technique.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₂ | Defines the chemical composition of the crystallized molecule. iucr.org |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| π-π Stacking Distance | 3.3731 (12) Å | Indicates the close packing and intermolecular electronic interactions between aromatic rings. |
| Molecular Planarity (r.m.s. deviation) | 0.0803 Å | Confirms the highly planar nature of the fused ring system. iucr.org |
Data derived from the study of 2-(pentyloxy)dibenzo[b,d]furan. iucr.org
Chiral Chromatography for Enantiomeric Purity Assessment of this compound Analogues (if applicable)
This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, enantiomeric separation is not applicable to the parent compound. However, this section is relevant for chiral analogues of this compound, which can be created through asymmetric synthesis or as products of biotransformation.
Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the premier method for separating enantiomers and assessing the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. The technique relies on the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.
Examples where this technique would be applicable include:
Chiral Dihydrodiol Metabolites: The bacterial degradation of aromatic compounds like dibenzofuran can proceed via dioxygenase enzymes to produce chiral cis-dihydrodiols. Chiral GC has been successfully used to separate the enantiomers of these metabolites, allowing for the study of the stereoselectivity of microbial metabolic pathways.
Asymmetrically Substituted Analogues: Synthetic routes can introduce chirality, for instance, by creating atropisomers or by adding a chiral substituent. A notable example is the synthesis of chiral Meldrum spiro dibenzofuran derivatives, which are produced with high diastereoselectivity. Chiral HPLC would be essential to confirm the enantiomeric purity of such products.
The development of a chiral separation method typically involves screening various CSPs (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based) and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks.
| Parameter | Description | Example Condition |
|---|---|---|
| Analyte | A chiral dibenzofuran derivative (e.g., a dihydrodiol). | (1R,2S)-1,2-dihydrodibenzofuran-1,2-diol |
| Technique | High-Performance Liquid Chromatography (HPLC). | Normal Phase HPLC |
| Stationary Phase | Chiral Stationary Phase (CSP) designed to resolve enantiomers. | Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | A mixture of a non-polar solvent and a polar modifier. | Hexane/Isopropanol (90:10, v/v) |
| Expected Outcome | Separation of the two enantiomers into distinct peaks. | Retention Time 1 (R-enantiomer): 10.5 min; Retention Time 2 (S-enantiomer): 12.3 min |
Theoretical and Computational Chemistry Studies on Dibenzofuran 3 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of Dibenzofuran-3-ol
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods, such as those based on Density Functional Theory (DFT), can determine various electronic properties and reactivity descriptors.
The electronic structure of this compound is characterized by its aromatic system, which includes two benzene (B151609) rings fused to a central furan (B31954) ring. The hydroxyl group at the 3-position significantly influences the electronic distribution and reactivity of the molecule. Calculations can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer interactions and chemical reactivity.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the Fukui function, help in predicting the sites most susceptible to electrophilic and nucleophilic attack. For instance, the hydroxyl group is an electron-donating group, which is expected to increase the electron density at certain positions in the aromatic rings, thereby influencing its reactivity in various chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions involving this compound. DFT studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding the reaction pathways and kinetics.
For example, DFT calculations have been employed to study the atmospheric degradation of dibenzofuran (B1670420) initiated by hydroxyl (OH) radicals. These studies suggest that the reaction proceeds via OH-addition to the carbon atoms of the dibenzofuran skeleton. The presence of the hydroxyl group in this compound would likely influence the regioselectivity of this addition. Theoretical studies on similar compounds, like polychlorinated dibenzofurans (PCDFs), have shown that OH addition reactions are thermodynamically spontaneous, with the specific sites of attack being kinetically controlled.
Furthermore, DFT has been used to explore the reaction mechanisms of related compounds, such as the cycloaddition reactions of dienylfurans, providing insights into the feasibility of different reaction pathways. Similar approaches could be applied to understand the reactivity of this compound in various synthetic transformations. For instance, studies on the reaction of tetrachlorodibenzofuran (TCDF) with hydrogen peroxide have utilized DFT to elucidate the reaction mechanism, showing that explicit water molecules can significantly lower the energy barrier for the reaction.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of this compound Analogues
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between small molecules, like analogues of this compound, and biological macromolecules, such as proteins. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its receptor.
Molecular docking studies have been performed on various dibenzofuran derivatives to explore their potential as inhibitors of specific enzymes. For instance, docking simulations of dibenzofuran derivatives with protein tyrosine phosphatase PTP-MEG2 have shown that these compounds can bind to both the active site and nearby peripheral pockets, explaining their potency and specificity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. MD simulations have been used to study the binding of dibenzofuran-based inhibitors to matrix metalloproteinase-12 (MMP-12), revealing stable and compact binding at the active site. Such simulations can help in refining the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.
For dibenzofuran derivatives, 3D-QSAR studies have been conducted to understand the structure-activity relationships for their inhibitory activity against enzymes like PTP-MEG2. These studies generate a pharmacophore model that identifies the key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are essential for biological activity. The generated models can then be used to virtually screen new compounds and to guide the design of more potent derivatives.
QSAR models can be built using various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The QSAR Toolbox is a software application that facilitates such analyses by providing tools for data retrieval, profiling, and data gap filling.
Prediction of Spectroscopic Parameters for this compound Using Computational Methods
Computational methods, particularly those based on DFT and time-dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.
Theoretical calculations can predict various spectroscopic parameters, including:
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can accurately predict the 1H and 13C NMR chemical shifts.
Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes.
Electronic Spectra: TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra.
For example, a combination of CASSCF/CASPT2 and TD-DFT methods has been used to study the electronic transitions in dibenzofuran and related compounds, providing insights into their photophysical properties. These computational approaches are invaluable for understanding the relationship between the molecular structure and the observed spectroscopic properties.
Biological and Pharmacological Investigations of Dibenzofuran 3 Ol and Its Analogues
In Vitro Biological Activity Screening of Dibenzofuran-3-ol Derivatives
The initial exploration of the therapeutic potential of this compound derivatives often begins with in vitro screening to assess their interactions with specific biological targets. These assays provide crucial preliminary data on the compounds' efficacy and selectivity.
Enzyme Inhibition Studies
Derivatives of the dibenzofuran (B1670420) scaffold have been evaluated for their ability to inhibit various enzymes implicated in disease pathogenesis.
One area of investigation has been their effect on protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling. A series of novel dibenzofuran derivatives were synthesized and tested for their inhibitory activity against PTP-MEG2, an enzyme involved in diverse cell signaling processes. Several of these compounds demonstrated inhibitory activity in the low micromolar to nanomolar range. For instance, one derivative, compound 10a, showed the most potent inhibition with an IC50 value of 320 nM.
Another study focused on N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives and their inhibitory effects on cathepsins D and L, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net While most of these compounds showed weak inhibition of AChE and BChE, some exhibited notable activity against cathepsins. Specifically, compound 2i was the most potent inhibitor of cathepsin D, and compound 2k was the most effective against cathepsin L. researchgate.net
Derivatives of usnic acid, a naturally occurring dibenzofuran, have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme. Certain synthetic derivatives displayed effective TDP1 inhibition with IC50 values in the range of 1–3 μM.
Furthermore, dibenzofuran derivatives inspired by the natural product cercosporamide (B1662848) have been identified as dual inhibitors of Pim and CLK1 kinases, both of which are targets in cancer therapy. Some of these novel compounds demonstrated low micromolar and even nanomolar inhibition of CLK1.
Below is a table summarizing the enzyme inhibition data for selected this compound derivatives.
| Compound/Derivative Class | Target Enzyme | IC50 Value |
| Dibenzofuran derivative (10a) | PTP-MEG2 | 320 nM |
| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide (2i) | Cathepsin D | - |
| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide (2k) | Cathepsin L | - |
| Usnic acid derivatives (29-32) | TDP1 | 1-3 µM |
| Cercosporamide-inspired dibenzofuran | CLK1 | Low µM to nM |
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity of compounds for specific receptors, providing insight into their potential pharmacological effects.
A study on dibenzofuranylethylamines investigated their binding affinity and functional activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. These receptors are implicated in various central nervous system functions. The affinities of these compounds were determined using radioligand displacement assays.
Research on substituted polychlorinated dibenzofurans has also utilized receptor binding assays to measure their affinity for the rat hepatic cytosolic aryl hydrocarbon (Ah) receptor. The binding affinities were determined by competitive displacement of a radiolabeled ligand.
The following table presents data from receptor binding assays for certain dibenzofuran analogues.
| Compound/Derivative Class | Target Receptor | Assay Type |
| Dibenzofuranylethylamines | 5-HT2A/2C | Radioligand displacement |
| Substituted polychlorinated dibenzofurans | Aryl Hydrocarbon (Ah) Receptor | Radioligand displacement |
Cell-Based Assays for Specific Biological Pathways
Cell-based assays are critical for understanding how a compound affects cellular processes and specific biological pathways within a more complex biological system.
Novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were evaluated for their cytotoxic activity against A549 lung cancer cells. researchgate.net Several of these compounds, including 2b, 2c, 2e, 2i, and 2k, demonstrated significant antiproliferative activity against this cell line. researchgate.net
Derivatives of usnic acid have also been assessed for their antiproliferative effects on various cancer cell lines. Two derivatives, 2a and 2b, effectively inhibited the survival of MCF-7, PC-3, and HeLa cancer cells in a dose- and time-dependent manner. These compounds were found to induce apoptosis, a form of programmed cell death.
In the context of antibacterial research, a series of biphenyl (B1667301) and dibenzofuran derivatives were screened for their activity against antibiotic-resistant bacteria. Eleven of these compounds showed potent antibacterial activities against both Gram-positive and Gram-negative pathogens.
The table below summarizes findings from cell-based assays.
| Compound/Derivative Class | Cell Line | Biological Effect |
| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides (2b, 2c, 2e, 2i, 2k) | A549 (Lung Cancer) | Antiproliferative activity researchgate.net |
| Usnic acid derivatives (2a, 2b) | MCF-7, PC-3, HeLa (Cancer) | Inhibition of cell survival, induction of apoptosis |
| Biphenyl and dibenzofuran derivatives | Antibiotic-resistant bacteria | Antibacterial activity |
Structure-Activity Relationship (SAR) Studies for Biological Applications of this compound Scaffold
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. These studies guide the optimization of lead compounds to enhance their potency and selectivity.
For the dibenzofuran derivatives targeting PTP-MEG2, a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study was conducted. This analysis revealed that specific features, including one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features, are crucial for their inhibitory activity. The study suggested that the hydrophobic properties of substituents and the hydrogen bond accepting capacity of oxygen atoms in the molecule are key determinants of potency.
In the development of antibacterial biphenyl and dibenzofuran derivatives, SAR studies indicated that the presence of a strong electron-withdrawing group on one of the aromatic rings and hydroxyl groups on the other were beneficial for their antibacterial activity. For benzo-heterocycles, a nitrogen-containing heterocycle demonstrated optimal antibacterial effects.
SAR analysis of 1,2,3-triazole-clubbed dibenzofuran derivatives as inhibitors of Mycobacterium tuberculosis revealed that the dibenzo[b,d]thiophene-based compounds were generally more potent than the dibenzo[b,d]furan and N-methylcarbazole series.
For substituted polychlorinated dibenzofurans, the binding affinities to the Ah receptor were found to be dependent on the lipophilicity (pi-values) of the substituents. However, their enzyme induction activities were dependent on both substituent properties and the chlorine substitution pattern.
Mechanistic Studies of Biological Interactions of this compound and Its Derivatives
Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents.
Molecular Target Identification and Validation
Identifying and validating the molecular targets of bioactive compounds is a key step in drug discovery. For the potent PTP-MEG2 inhibitor (compound 10a), docking simulation studies were performed to understand its binding mode. The study indicated that the compound achieves its potency and specificity by interacting with unique nearby peripheral binding pockets in addition to the active site of the enzyme.
In the case of usnic acid derivatives with antibacterial properties, it has been proposed that their mechanism of action involves the inhibition of RNA synthesis. Further studies suggest additional direct mechanisms, such as the impairment of DNA replication.
For the cercosporamide-inspired dibenzofuran derivatives that inhibit Pim and CLK1 kinases, docking studies were conducted to support the observed enzyme inhibition and to guide further design efforts.
The identification of these molecular targets and the elucidation of the binding interactions provide a solid foundation for the rational design of more effective and selective dibenzofuran-based therapeutic agents.
Investigation of Signaling Pathways Modulation
The biological activity of this compound and its analogues is intrinsically linked to their ability to modulate critical intracellular signaling pathways. Halogenated derivatives of dibenzofuran, in particular, are known to interact with the aryl hydrocarbon receptor (AhR). This ligand-activated transcription factor is a key regulator of cellular responses to environmental xenobiotics. Upon binding, the AhR complex translocates to the nucleus and activates the expression of numerous genes, including those for Phase I and Phase II metabolizing enzymes like cytochrome P450 (CYP) 1A1. Beyond xenobiotic metabolism, the AhR pathway is also involved in the regulation of the cell cycle and the circadian clock.
Derivatives of the core dibenzofuran structure have been investigated for their effects on other significant pathways. Certain dibenzofurans have demonstrated the ability to modulate signaling cascades associated with inflammation, including the inhibition of cyclooxygenase-2 (COX-2) activity. Furthermore, related compounds such as dibenzofuranones have been studied for their interaction with pathways highly relevant to oncogenesis, including the Wnt and NF-κB signaling pathways. These pathways are crucial in processes like cell proliferation, differentiation, and apoptosis.
Metabolic Fate and Biotransformation of this compound in Biological Systems
This compound is not only a synthetic compound but also a key metabolite in the biotransformation of the parent compound, dibenzofuran. Various microorganisms, including several yeast species, are capable of hydroxylating dibenzofuran, with this compound often being the most abundant isomer formed.
Once formed or introduced into a biological system, this compound undergoes further metabolism. Detailed studies using the bacterium Sphingomonas sp. strain HH69, which can utilize 3-hydroxydibenzofuran as a sole source of carbon and energy, have elucidated a specific degradation pathway. This pathway involves an initial dioxygenolytic cleavage of the ether bond, demonstrating that the compound is actively processed and broken down by microbial systems. In mammalian systems, while specific degradation pathways for this compound are not as clearly defined in the literature, the metabolic fate is generally governed by Phase I and Phase II reactions aimed at increasing water solubility to facilitate excretion.
Phase I Metabolism: The initial biotransformation of this compound in microbial systems is characterized by an oxidative attack. The degradation pathway in Sphingomonas sp. strain HH69 involves a Phase I-type reaction, specifically a dioxygenase-catalyzed cleavage of the ether bridge. This angular dioxygenation results in the opening of the central furan (B31954) ring, leading to the formation of a substituted biphenyl structure. In mammalian systems, the metabolism of dibenzofuran derivatives is also initiated by Phase I enzymes, primarily the cytochrome P450 (CYP) monooxygenases, which are responsible for hydroxylation reactions.
Phase II Metabolism: Following Phase I oxidation, the resulting metabolites, or the parent compound itself if it possesses a suitable functional group like the hydroxyl moiety of this compound, typically undergo Phase II conjugation. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the compound. This process significantly increases the water solubility of the xenobiotic, making it more readily excretable from the body via urine or bile. Studies on polychlorinated dibenzofurans in rats have shown interactions with thyroxine glucuronidation pathways, indicating that the dibenzofuran scaffold is a substrate for these conjugating enzyme systems. Therefore, the primary Phase II metabolites of this compound in mammals are expected to be its glucuronide and sulfate conjugates.
Research into the microbial degradation of this compound has successfully identified key downstream metabolites. In studies with Sphingomonas sp. strain HH69, the metabolism of 3-hydroxydibenzofuran was found to produce specific intermediates. Analysis of mutant strains deficient in meta-cleavage pathways led to the isolation and identification of 2,2',3,4'-tetrahydroxybiphenyl as a major product. Further along the degradation pathway, salicylic (B10762653) acid was also identified as an accumulating metabolite.
While these specific ring-fission products have been identified in bacteria, the metabolites in mammalian systems are presumed to be different. Based on established xenobiotic metabolism, the primary mammalian metabolites would be the conjugated forms of the parent compound.
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| 2,2',3,4'-Tetrahydroxybiphenyl | Dioxygenolytic cleavage of the ether bond | |
| Salicylic acid | Further degradation of biphenyl intermediates |
Phase I and Phase II Metabolism
Pharmacokinetic Profiling of this compound Derivatives
The pharmacokinetic properties of dibenzofuran derivatives have been explored through both in vivo animal studies and in silico predictive models. Studies in mice with brominated dibenzofuran derivatives revealed that substitution patterns significantly influence their retention and elimination.
For instance, 2,3,7,8-substituted compounds were found to accumulate in the liver and were eliminated following first-order kinetics. In contrast, a non-2,3,7,8-substituted derivative was poorly retained and rapidly eliminated. The hepatic uptake of these derivatives was generally lower than that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and decreased as the number of bromine substitutions increased. While all tested brominated dibenzofurans were metabolized to monohydroxylated products, this metabolic route was a significant contributor to hepatic elimination only for the rapidly cleared, non-2,3,7,8-substituted analogue.
| Compound | Hepatic Uptake (% of dose) | Elimination Half-Time from Liver (days) | Reference |
|---|---|---|---|
| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 42% | 5.6 | |
| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 33% | 8.8 | |
| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 29% | 13 | |
| 2,3,8-Tribromodibenzofuran (TrBDF) | <0.01% | Rapid (two-phase) |
In addition to in vivo data, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been used to screen novel dibenzofuran derivatives. These studies assess properties critical for drug development, such as aqueous solubility, human intestinal absorption (HIA), blood-brain barrier penetration, and potential inhibition of key metabolic enzymes like CYP2D6. Such predictions help identify candidates with promising oral bioavailability and metabolic stability early in the drug discovery process.
Prodrug Strategies and Drug Delivery Systems Incorporating this compound
The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, low permeability, and metabolic instability. The structure of this compound, with its phenolic hydroxyl group, provides a prime functional handle for chemical modification to create prodrugs.
A common approach for hydroxyl-containing parent drugs is to form an ester linkage by reacting the hydroxyl group with a carboxylic acid. This masks the polar hydroxyl group, increasing the molecule's lipophilicity. An increase in lipophilicity can enhance membrane permeability and, consequently, improve oral absorption. Once absorbed into the body, the ester bond is designed to be cleaved by ubiquitous endogenous esterase enzymes, releasing the active parent compound, this compound, at the site of action. The choice of the promoiety (the chemical group attached to the parent drug) can be tailored to control the rate and location of drug release. While no specific prodrugs of this compound are detailed in the literature, this established chemical strategy represents a viable path for improving its drug-like properties.
Environmental Fate, Ecotoxicology, and Remediation Studies of Dibenzofuran 3 Ol
Mechanistic Ecotoxicology of Dibenzofuran-3-ol on Aquatic and Terrestrial Species
Effects on Cellular and Subcellular Processes
The cellular and subcellular effects of this compound and related compounds are a key area of toxicological research. While specific data for this compound is limited, studies on analogous dibenzofuran (B1670420) derivatives provide insight into potential mechanisms of toxicity.
Research on chlorinated dibenzofurans has shown that these compounds can exert significant effects at the cellular level. For instance, studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a structurally related compound, have demonstrated alterations in lymphocyte populations and cell surface markers in humans. In animal studies, TCDD has been shown to accumulate in the liver, lungs, and kidneys, distributing within the supernatant (cytosol and microsomes) and pellet fractions of liver cells in rats.
Furthermore, certain dibenzofuran derivatives have been found to modulate the expression of genes responsible for inflammatory responses. For example, one study on a dibenzofuran analogue demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in LPS-induced THP-1 cells. The compound was also found to downregulate the genes responsible for the production of these inflammatory markers. These findings suggest that dibenzofuran derivatives can interfere with critical cellular signaling pathways.
Impact on Ecological Systems
The impact of dibenzofurans on ecological systems is a significant concern due to their persistence and potential for bioaccumulation. ekb.eg These compounds can enter food webs and biomagnify, leading to higher concentrations in organisms at higher trophic levels.
Ecological risk assessments for dioxin-like compounds, including dibenzofurans, often focus on their potential to cause developmental and reproductive toxicity in wildlife. Piscivorous birds, predaceous fish, and mammals such as mink and river otters are considered particularly vulnerable and are often used as indicator species in ecological risk assessments. The adverse effects of these compounds can lead to population declines and subsequent changes in the structure and function of ecosystems.
Dibenzofurans are found in various environmental compartments, including air, water, soil, and sediment. Their presence in these matrices makes them accessible to a wide range of organisms. The strong hydrophobicity of compounds like dibenzofuran means they tend to adhere to soil and air particles, which can influence their bioavailability and transport in the environment.
Remediation Technologies for this compound Contamination
Given the environmental risks associated with dibenzofuran compounds, various remediation technologies are being explored to remove them from contaminated media. These approaches include physical, chemical, and biological methods.
Adsorption and Filtration Methods
Adsorption is a widely studied method for the removal of organic pollutants, including dibenzofurans, from water and other media. This process involves the binding of the contaminant to the surface of an adsorbent material.
Activated carbon is a common adsorbent used for the removal of dioxins and dibenzofurans from various matrices, including fish and vegetable oils. The process typically involves mixing the contaminated medium with activated carbon, which adsorbs the pollutants, followed by filtration to separate the carbon and the purified medium. This method has been shown to be effective in reducing the levels of polychlorinated dibenzofurans (PCDFs).
Biochar, a carbon-rich material produced from the pyrolysis of biomass, is another promising adsorbent for dibenzofuran removal. Studies have shown that biochar derived from sugarcane bagasse can have a high specific surface area and abundant functional groups, leading to high adsorption efficiency for dibenzofuran. The effectiveness of biochar adsorption can be influenced by factors such as pyrolysis temperature, contact time, and biochar dosage.
Table 1: Adsorption Parameters for Dibenzofuran Removal using Sugarcane Bagasse-Based Biochar
| Parameter | Optimal Value |
| Pyrolysis Temperature | 700°C |
| Contact Time | 50 min |
| Biochar Dosage | 0.5 g/L |
| Initial DBF Concentration | 40 mg/L |
| Maximum Adsorption Efficiency | 98.43% |
| Maximum Adsorption Capacity | 96.77 mg/g |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered effective for the degradation of persistent organic pollutants like dibenzofurans.
Several AOPs have been investigated for the degradation of dibenzofurans and related compounds, including:
Ozonation: This process uses ozone (O3) as a powerful oxidant. It can react directly with pollutants or decompose to form hydroxyl radicals, especially at higher pH.
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. The efficiency of this process can be enhanced by UV light in the photo-Fenton process.
UV/H2O2 and UV/O3: These methods involve the use of ultraviolet (UV) radiation to photolyze H2O2 or O3, generating hydroxyl radicals.
Photocatalysis: This technique often utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species.
While AOPs show promise for degrading dibenzofurans, it is crucial to carefully select operating conditions to avoid the formation of toxic byproducts.
Table 2: Relative Oxidation Power of Various Oxidizing Species
| Oxidizing Species | Relative Oxidation Power |
| Chlorine | 1.00 |
| Hydrogen Peroxide | 1.31 |
| Ozone | 1.52 |
| Hydroxyl Radical | 2.05 |
Bioremediation Approaches
Bioremediation utilizes microorganisms to degrade or transform contaminants into less toxic substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical treatments.
Several bacterial and fungal species have been identified that can degrade dibenzofuran and its derivatives. For example, Pseudomonas veronii and Rhodococcus sp. have demonstrated the ability to degrade dibenzofuran. The initial step in the biodegradation of hydrophobic compounds like dibenzofuran is the adhesion of the microorganism to the contaminant, which is often mediated by extracellular polymeric substances (EPS).
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also known to be capable of degrading complex organic pollutants, including polychlorinated dibenzofurans, under aerobic conditions. Phytoremediation, which uses plants to remove, degrade, or contain environmental contaminants, is another area of research. Studies have shown that certain plants, such as Festuca arundinacea, can stimulate the biodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in soil.
The effectiveness of bioremediation can be influenced by various environmental factors, including temperature, pH, and the presence of other carbon sources.
Applications in Advanced Materials Science and Catalysis
Dibenzofuran-3-ol as a Building Block for Functional Polymers
The dibenzofuran (B1670420) moiety is a key component in a range of functional polymers due to its thermal stability, and desirable electronic properties. While the direct polymerization of this compound is not widely documented, its derivatives are integral to the synthesis of advanced polymers.
Synthesis of Poly(this compound) Derivatives
The synthesis of polymers incorporating the dibenzofuran structure often involves the polymerization of dibenzofuran-containing monomers. For instance, a series of comonomers featuring a dibenzofuran (DBF) core linked to thiophene (B33073) and 3-alkylthiophenes have been designed and electropolymerized. This process results in electrochromic polymers with excellent redox activity and stability. The properties of these polymers, such as their redox behavior, band gap, and color, can be tuned by modifying the alkyl chains on the thiophene units.
Another approach involves the synthesis of dibenzofuran derivatives that can be incorporated into polymer backbones. For example, the synthesis of hexahydrodibenzofurans has been achieved through the rearrangement of a spirodihydrocoumarin. These synthetic strategies highlight the versatility of the dibenzofuran scaffold in creating a diverse range of polymer structures.
Incorporation into Conjugated Polymers for Optoelectronic Applications
Dibenzofuran derivatives are increasingly being incorporated into conjugated polymers for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid and planar nature of the dibenzofuran unit can enhance the charge transport properties of the resulting polymers.
Research has shown that dibenzofuran-centered electrochromic polymers exhibit significant color changes when switching between their reduced and oxidized states, making them promising for display applications. Furthermore, the optoelectronic performances of these polymers can be systematically studied to establish structure-property relationships. The inclusion of dibenzofuran moieties in conjugated copolymers has been shown to influence the material's fundamental properties, which are critical for device performance.
Role of this compound in Ligand Design for Homogeneous Catalysis
The dibenzofuran framework is a valuable platform for the design of ligands used in homogeneous catalysis. The ability to introduce functional groups at specific positions allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the activity and selectivity of the metal catalyst.
Development of Chiral Ligands
A significant area of research has been the development of chiral ligands based on the dibenzofuran scaffold for use in asymmetric catalysis. A notable example is the development of dibenzofuran-4,6-bis(oxazoline) (DBFOX), a trans-chelating bis(oxazoline) ligand. This C2-symmetric ligand coordinates with metal ions to form complexes that are effective catalysts for a variety of asymmetric reactions. The design of such ligands is crucial for achieving high levels of enantioselectivity in chemical transformations.
The synthesis of these chiral ligands often involves multiple steps to introduce the necessary chiral auxiliaries onto the dibenzofuran backbone. The resulting metal complexes have shown remarkable catalytic activity and enantioselectivity, even in the presence of water and other protic substances.
Table 1: Examples of Dibenzofuran-Based Chiral Ligands
| Ligand Name | Abbreviation | Metal Complex Examples | Application |
| (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) | (R,R)-DBFOX/Ph | Ni(ClO4)2, Fe(ClO4)2 | Asymmetric Diels-Alder reactions, Asymmetric oxyamination |
| 4,6-bis(diphenylphosphino)dibenzofuran | DBFphos | Rhodium complexes | Hydroformylation of alkenes |
Application in Asymmetric Catalysis
Dibenzofuran-based chiral ligands have been successfully applied in a range of asymmetric catalytic reactions. For instance, the (R,R)-DBFOX/Ph•Ni(ClO4)2•3H2O complex is a highly effective catalyst for asymmetric Diels-Alder reactions, demonstrating remarkable chiral amplification. Similarly, an iron(II) complex of a dibenzofuran-based ligand has been used to catalyze the enantioselective Diels-Alder reaction of cyclopentadiene (B3395910) with 3-acryloyl-2-oxazolidinone, achieving high yield and excellent stereoselectivity.
In another application, a palladium-based catalyst modified with a dibenzofuran ligand has been developed for acetylene (B1199291) hydrochlorination, exhibiting high conversion and selectivity. Diphosphine ligands based on dibenzofuran have also been synthesized and studied for their effect on regioselectivity in rhodium-catalyzed hydroformylation.
This compound Derivatives in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
Dibenzofuran derivatives are widely utilized as host materials and emitters in OLEDs due to their high triplet energies and good thermal and morphological stability. The rigid structure of the dibenzofuran core contributes to the high glass transition temperatures of these materials, which is crucial for the longevity of OLED devices.
A variety of dibenzofuran derivatives have been synthesized and investigated for their electroluminescent properties. For example, dibenzofuran-substituted bianthracene derivatives have been developed as blue electroluminescent materials for OLEDs. These materials exhibit good thermal stability and high quantum yields. Furthermore, carbazole (B46965) and dibenzofuran-based materials have been shown to be versatile, serving as both blue emitters and host materials for deep-blue and green OLEDs.
The performance of OLEDs can be significantly influenced by the molecular design of the dibenzofuran derivatives. For instance, the substitution position of dibenzofuran in triazine-dibenzofuran-based n-type host materials has a considerable effect on the electrochemical and photophysical properties of the resulting materials. By carefully designing the molecular structure, it is possible to achieve high-efficiency and long-lifetime green phosphorescent OLEDs. The use of dibenzofuran-containing compounds as hosts in phosphorescent OLEDs can lead to improved device stability while maintaining high efficiency.
Table 2: Performance of Selected OLEDs Utilizing Dibenzofuran Derivatives
| Device Structure / Emitting Material | Application | Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | Commission Internationale de l'Eclairage (CIE) Coordinates |
| 10-(dibenzo[b,d]furan-4-yl)-9-(10-(dibenzo[b,d]furan-4-yl)anthracen-9-yl)anthracene | Blue Emitter | 3112 | 2.91 | 2.11 | (x = 0.17, y = 0.14) |
| DB13-based device (Carbazole-Dibenzofuran derivative) | Deep-Blue Emitter | Not specified | Not specified | 4.0 | (CIEy = 0.09) |
| FIrpic doped DBFCb (Carboline modified dibenzofuran) | Blue Phosphorescent Host | Not specified | Not specified | 21.3 | Not specified |
Note: The performance metrics are typically measured at a specific current density or voltage, which may vary between studies.
Utilization of this compound in Pharmaceutical Intermediate Synthesis
The dibenzofuran nucleus is a core structural feature in numerous biologically active compounds, including natural products and synthetic drugs. Derivatives of this scaffold have been shown to possess a wide range of medicinal properties, including antibacterial and anticancer activities. A well-known example is the use of the parent compound, dibenzofuran, as a precursor in the industrial synthesis of Furobufen, a non-steroidal anti-inflammatory drug (NSAID).
Hydroxylated dibenzofurans are particularly valuable as pharmaceutical intermediates. For example, 1-hydroxydibenzofuran, an isomer of the subject compound, is a known intermediate in the synthesis of certain anti-cholesterol agents. The position of the hydroxyl group on the dibenzofuran ring is critical and directs the subsequent synthetic steps and ultimately influences the biological activity of the final molecule.
This compound serves as a key synthon for the generation of diverse molecular libraries for drug discovery. The hydroxyl group acts as a versatile chemical handle, allowing for a variety of modifications. It can be readily converted into an ether, ester, or used as a nucleophile in coupling reactions to attach different pharmacophores or functional groups. These modifications can modulate the compound's solubility, metabolic stability, and interaction with biological targets. For instance, a series of biphenyl (B1667301) and dibenzofuran derivatives were synthesized and evaluated for antibacterial activity, highlighting the modularity of this structural class. While many synthetic routes to bioactive dibenzofurans start from other precursors, the availability of this compound provides a direct pathway to 3-substituted derivatives, which may possess unique biological profiles. Though specific, publicly documented syntheses of commercial drugs starting directly from this compound are not widespread, its role as a versatile building block for creating novel bioactive compounds is of significant interest to medicinal chemists.
| Compound/Intermediate Name | Application/Significance |
| Dibenzofuran | Precursor to Furobufen (NSAID) |
| 1-Hydroxydibenzofuran | Intermediate for anti-cholesterol agents |
| Biphenyl and Dibenzofuran Derivatives | Investigated as potential antibacterial agents |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Dibenzofuran-3-ol and its Analogs
The development of efficient and versatile synthetic routes to this compound and its analogs is a cornerstone of advancing research in this area. While traditional methods exist, the focus is shifting towards novel strategies that offer improved yields, greater functional group tolerance, and more environmentally benign conditions.
Future research will likely concentrate on the following areas:
Palladium-Catalyzed Reactions: Palladium catalysis has proven to be a powerful tool for the synthesis of dibenzofurans. Future work could explore new palladium-catalyzed C-H activation/C-O cyclization reactions, potentially using air as a green oxidant. The development of one-pot syntheses, such as the reaction of o-iodoanilines or o-iodophenols with silyl (B83357) aryl triflates followed by palladium-catalyzed cyclization, offers a streamlined approach to a variety of dibenzofuran (B1670420) derivatives.
Copper-Catalyzed Cyclizations: Copper-catalyzed reactions present an alternative and often more economical approach. A notable development is the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, which provides a direct route to dibenzofuran derivatives through a double C-O bond formation. Further exploration of ligands and reaction conditions could enhance the efficiency and substrate scope of these methods.
Photochemical Synthesis: Photoinduced reactions offer a metal-free and environmentally friendly pathway to dibenzofurans. Strategies involving the photoinduced intramolecular cyclization of o-arylphenols via electron transfer reactions are a promising avenue. Additionally, the development of one-pot intermolecular reactions between phenols and dihalobenzenes under photostimulation could provide a versatile route to various substituted dibenzofurans.
Rearrangement and Cascade Reactions: Innovative approaches such as the rearrangement of spirodihydrocoumarin epoxides offer a stereospecific route to hexahydrodibenzofuran derivatives. Cascade reactions, like the double 1,4-conjugate addition/intramolecular annulation of propargylamines, can provide efficient access to structurally diverse dibenzofurans under metal-free conditions.
Table 1: Comparison of Selected Synthetic Methods for Dibenzofuran Scaffolds
| Method | Catalyst/Reagent | Key Features | Potential Advantages |
| Palladium-Catalyzed C-H Activation/C-O Cyclization | Pd(0)/Pd(II) | Phenol-directed, uses air as an oxidant. | High functional group tolerance, complementary to existing methods. |
| Copper-Catalyzed Cyclization | Cu(I) | Utilizes cyclic diaryliodonium salts in water. | Straightforward access to derivatives, good to excellent yields. |
| Photoinduced Cyclization | None (Metal-free) | Involves electron transfer reactions. | Environmentally friendly, avoids heavy metal catalysts. |
| Spirodihydrocoumarin Rearrangement | - | Stereospecific interconversion of a spiro-epoxide. | Provides access to specific stereoisomers. |
Advanced Computational Approaches for Predicting this compound's Biological and Environmental Fate
Computational chemistry and bioinformatics are poised to play an increasingly critical role in elucidating the properties and interactions of this compound and its derivatives. These in silico methods can accelerate the research and development process by predicting biological activity, pharmacokinetic properties, and environmental impact.
Future directions in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as those developed using the "HipHop" technique, can identify the key structural features essential for specific biological activities, like the inhibition of protein tyrosine phosphatases (PTPs). Further refinement of these models will enable more accurate predictions of the inhibitory potency of novel dibenzofuran derivatives.
Molecular Docking and Pharmacophore Modeling: These techniques are invaluable for understanding the interactions between dibenzofuran derivatives and their biological targets. For instance, docking studies can reveal how these compounds bind to the active sites of enzymes like PTP-MEG2, explaining their potency and selectivity. The development of more sophisticated pharmacophore models will guide the rational design of new and more effective therapeutic agents.
Prediction of ADME/T Properties: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity profiles of dibenzofuran derivatives. By calculating molecular properties such as AlogP, molecular weight, and polar surface area, researchers can pre-screen compounds for drug-likeness and potential liabilities like hepatotoxicity.
Integration of this compound into Multifunctional Material Systems
The unique structural and electronic properties of the dibenzofuran core make it an attractive building block for the development of advanced materials. Research in this area is focused on incorporating this compound and its derivatives into multifunctional systems with tailored properties.
Key areas for future exploration are:
Organic Electronics: Dibenzofuran derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs), particularly as host materials for blue phosphorescence. The rigid and planar structure of the dibenzofuran unit contributes to good thermal stability and charge transport properties. Future work will focus on synthesizing new derivatives with optimized electronic and photophysical properties for enhanced device performance.
Polymer Science: this compound can be used as a monomer or a functional additive in the synthesis of novel polymers. The incorporation of the dibenzofuran moiety can enhance the thermal stability, and flame retardancy, and introduce specific optical or electronic properties to the polymer matrix.
Luminescent Materials: The dibenzofuran scaffold has been utilized in the development of materials with persistent room-temperature phosphorescence. By incorporating dibenzofuran into larger molecular structures, it is possible to boost intersystem crossing and achieve efficient triplet-triplet energy transfer, leading to highly efficient phosphorescent materials.
Sensors and Probes: The functionalization of the this compound core with specific recognition units could lead to the development of novel chemosensors for the detection of ions or molecules of biological or environmental interest.
Addressing Sustainability Challenges in this compound Research and Production
As the applications of this compound and its derivatives expand, it is imperative to address the sustainability of their synthesis and use. Green chemistry principles will be central to mitigating the environmental impact associated with these compounds.
Challenges and future research directions include:
Green Synthetic Methods: A primary focus will be on developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste. This includes the further development of catalytic systems that operate under mild conditions and the use of renewable starting materials.
Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Intramolecular cyclization and cascade reactions are examples of atom-economical processes that should be further explored.
Biodegradability and Environmental Persistence: Understanding the environmental fate of this compound and its derivatives is crucial. Research is needed to assess their biodegradability and potential for bioaccumulation. The design of "benign by design" molecules, which are effective for their intended purpose but readily degrade in the environment, is a long-term goal.
Lifecycle Assessment: A comprehensive lifecycle assessment of this compound production and use will be necessary to identify environmental hotspots and guide the development of more sustainable practices. This includes evaluating the environmental impact of raw material extraction, synthesis, application, and disposal.
Identification of Undiscovered Biological Activities and Therapeutic Potentials of this compound Derivatives
The dibenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While some activities have been explored, there is significant potential for discovering new therapeutic applications for this compound and its analogs.
Future research should focus on:
Anticancer and Cytotoxic Activities: Dibenzofuran derivatives have shown promise as anticancer agents. Further investigation into their mechanisms of action and the synthesis of novel analogs could lead to the development of more potent and selective chemotherapeutic agents. The design of dual inhibitors, such as those targeting both Pim and CLK1 kinases, represents a promising strategy.
Antimicrobial and Antiviral Properties: The dibenzofuran core has been identified in compounds with antibacterial, antifungal, and anti-HIV-1 activity. High-throughput screening of this compound derivative libraries against a broad spectrum of pathogens could uncover new lead compounds for the treatment of infectious diseases.
Neuroprotective and CNS-Modulating Effects: Some dibenzofuran analogs have been investigated as modulators of serotonin (B10506) receptors, suggesting their potential in treating central nervous system (CNS) disorders such as obesity, cognitive deficits, and schizophrenia. Further exploration of their interactions with various CNS targets is warranted.
Anti-inflammatory and Antioxidant Activities: The anti-inflammatory and antioxidant properties of dibenzofuran derivatives have been reported. A deeper understanding of the structure-activity relationships governing these effects could lead to the development of new treatments for inflammatory diseases and conditions associated with oxidative stress.
Table 2: Reported Biological Activities of Dibenzofuran Derivatives
| Biological Activity | Examples of Investigated Targets/Pathways |
| Anticancer | Pim-1/2 kinases, CLK1 kinase, cytotoxicity against cancer cell lines. |
| Antimicrobial | Antibacterial, antifungal, anti-HIV-1. |
| CNS Modulation | Serotonin (5-HT6) receptors. |
| Anti-inflammatory | Inhibition of inflammatory pathways. |
| Antioxidant | Scavenging of reactive oxygen species. |
| Antiplatelet | Inhibition of platelet aggregation. |
| Antidiabetic | Inhibition of PTP-MEG2. |
Q & A
Q. What are the recommended methods for synthesizing dibenzofuran-3-ol and characterizing its purity in laboratory settings?
this compound can be synthesized via one-pot pseudo three-component reactions, as demonstrated in benzofuran derivatives (e.g., 3-alkoxy-substituted analogs). Key steps include optimizing reaction temperature, solvent selection (e.g., ethanol or dichloromethane), and catalyst use. Structural elucidation relies on and NMR spectroscopy to confirm substituent positions and purity. For example, NMR peaks at δ 6.8–7.5 ppm correspond to aromatic protons, while hydroxyl groups appear as broad singlets near δ 5.5–6.0 ppm . HPLC with UV detection (λ ~280 nm) is recommended for purity assessment, with retention times calibrated against standards .
Q. What are the critical physicochemical properties of this compound, and how are they experimentally determined?
Key properties include:
- Density : 1.326 g/cm³ (measured via pycnometry) .
- Boiling point : 212.9°C at 760 mmHg (determined using differential scanning calorimetry) .
- LogP : 3.29 (calculated via shake-flask method or computational tools) .
- Vapor pressure : 0.116 mmHg at 25°C (estimated via Antoine equation) .
These values inform solvent selection, storage conditions (2–8°C in sealed, dry environments), and handling protocols to prevent degradation .
Q. What safety precautions are advised for handling this compound in laboratory environments?
While specific toxicity data for this compound is limited, related benzofurans require:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid dermal contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as benzofurans may release volatile byproducts during reactions .
- Waste disposal : Segregate organic waste in labeled containers for incineration, adhering to local hazardous waste regulations .
Advanced Research Questions
Q. How do substituent positions and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?
Substituents at the 2-, 4-, or 6-positions alter electron density, directing electrophiles to specific sites. For example, alkoxy groups (e.g., ethoxy) at the 3-position activate the ring, favoring sulfonation or nitration at the para position. Computational studies (e.g., DFT) reveal that electron-donating groups increase HOMO energy, enhancing nucleophilic reactivity . Experimental validation involves kinetic monitoring via UV-Vis spectroscopy or LC-MS to track reaction intermediates .
Q. What computational approaches are suitable for modeling this compound’s electronic structure and environmental interactions?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts molecular orbitals, bond dissociation energies, and interaction with environmental matrices (e.g., soil or water). For polychlorinated analogs, quantum mechanical calculations correlate substituent effects with persistence in ecosystems . Molecular dynamics simulations further assess solubility and partition coefficients (e.g., LogK) .
Q. How can this compound be detected and quantified in environmental samples, and what are common analytical challenges?
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for trace analysis. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, followed by derivatization (e.g., silylation) to enhance volatility. Challenges include matrix interference from co-eluting aromatics; resolution improves with tandem MS (MS/MS) or high-resolution orbitrap systems .
Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound derivatives?
Contradictions often arise from variations in reaction conditions (e.g., catalyst purity, moisture levels). Systematic replication studies with controlled parameters (temperature, solvent grade) are essential. Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with crystallographic data (if available) . For conflicting environmental data, inter-laboratory comparisons using certified reference materials (CRMs) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
